molecular formula C10H10N2O B1270910 4-(2-Methyl-1,3-oxazol-5-yl)aniline CAS No. 89260-50-4

4-(2-Methyl-1,3-oxazol-5-yl)aniline

Cat. No. B1270910
CAS RN: 89260-50-4
M. Wt: 174.2 g/mol
InChI Key: AZABYWRROKMRRC-UHFFFAOYSA-N
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Description

The compound "4-(2-Methyl-1,3-oxazol-5-yl)aniline" is a derivative of aniline and oxazole, which are both significant in the field of organic chemistry due to their applications in synthesizing various pharmaceuticals, polymers, and materials with unique properties. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is known for its presence in many biologically active compounds. Aniline derivatives are also well-known for their applications in dyes, drugs, and the preparation of many industrial chemicals.

Synthesis Analysis

The synthesis of oxazoline-aniline derivatives is demonstrated in the literature through various methods. For instance, anilido-oxazoline ligated rare-earth metal complexes have been synthesized and characterized, showing that the nature of the central metal and substituent groups on the oxazoline influences the selectivity of the polymerization process . Another approach involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various substituted oxazoles . Additionally, novel 4-substituted arylidene oxazolones have been synthesized, which exhibit interesting photophysical and nonlinear optical behaviors .

Molecular Structure Analysis

The molecular structure of oxazoline-aniline derivatives can be complex, as seen in the synthesis of rare-earth metal complexes where single-crystal X-ray diffraction studies revealed configurations ranging from distorted trigonal bipyramidal to pseudo-tetrahedral . The electronic structures of these compounds have been explored using DFT and TD-DFT studies, providing insight into their optical properties .

Chemical Reactions Analysis

The chemical reactivity of oxazoline-aniline derivatives is highlighted by their ability to undergo polymerization and form complexes with metals. The rare-earth metal complexes synthesized from anilido-oxazoline precursors exhibit high activity and selectivity for isoprene polymerization . The versatility of oxazolone derivatives in undergoing nucleophilic ring-opening followed by cyclization reactions is also noted .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazoline-aniline derivatives are diverse. For example, the rare-earth metal complexes synthesized from anilido-oxazoline ligands exhibit strong fluorescence emissions and good catalytic performance . The photophysical properties of novel arylidene oxazolones have been evaluated, showing intense absorption and emission maxima in various solvents, which are indicative of their potential applications in optical materials .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Ophthalmology for the treatment of glaucoma and in Microbiology for its antibacterial properties .

Summary of the Application

Oxazopt is a promising drug candidate for the treatment of glaucoma. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Additionally, it has a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Methods of Application or Experimental Procedures

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leading to the formation of 2-methyl-5-phenyloxazole. This then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride was treated with an aqueous ammonia solution .

Results or Outcomes Obtained

The compound exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II [Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM] . A combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli was also revealed for this compound .

Safety And Hazards

The safety information for “4-(2-Methyl-1,3-oxazol-5-yl)aniline” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZABYWRROKMRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363997
Record name 4-(2-methyl-1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-oxazol-5-yl)aniline

CAS RN

89260-50-4
Record name 4-(2-Methyl-5-oxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89260-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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